molecular formula C18H17N5O2S2 B10892551 2-{[4-amino-6-oxo-1-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-{[4-amino-6-oxo-1-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B10892551
M. Wt: 399.5 g/mol
InChI Key: ABLMTBBILKOOTG-UHFFFAOYSA-N
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Description

2-[(1-Allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of pyrimidine, thiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling through a sulfanyl linkage.

    Preparation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Preparation of Thiazole Intermediate: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The pyrimidine and thiazole intermediates are then coupled using a sulfanyl linkage, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(1-Allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with various biological targets.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1-allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
  • 3-Allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl derivatives

Uniqueness

2-[(1-Allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its combination of pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H17N5O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

2-(4-amino-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H17N5O2S2/c1-2-8-23-16(25)9-14(19)21-18(23)27-11-15(24)22-17-20-13(10-26-17)12-6-4-3-5-7-12/h2-7,9-10H,1,8,11,19H2,(H,20,22,24)

InChI Key

ABLMTBBILKOOTG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C=C(N=C1SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)N

Origin of Product

United States

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